molecular formula C6H11NOS B582870 1-Piperidinecarboxaldehyde, 4-mercapto- CAS No. 141048-05-7

1-Piperidinecarboxaldehyde, 4-mercapto-

Cat. No.: B582870
CAS No.: 141048-05-7
M. Wt: 145.22
InChI Key: RRWMCRVMZVWCJN-UHFFFAOYSA-N
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Description

1-Piperidinecarboxaldehyde (CAS: 2591-86-8) is a six-membered saturated heterocyclic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . It features a piperidine ring substituted with a formyl (-CHO) group at the nitrogen atom. This compound has been identified in medicinal plants such as Zingiber officinale, Piper longum, and Piper nigrum, contributing to their antibacterial properties . Additionally, it is detected in fermented cow milk, where it correlates with microbial activity and nonvolatile metabolite profiles .

Properties

CAS No.

141048-05-7

Molecular Formula

C6H11NOS

Molecular Weight

145.22

IUPAC Name

4-sulfanylpiperidine-1-carbaldehyde

InChI

InChI=1S/C6H11NOS/c8-5-7-3-1-6(9)2-4-7/h5-6,9H,1-4H2

InChI Key

RRWMCRVMZVWCJN-UHFFFAOYSA-N

SMILES

C1CN(CCC1S)C=O

Synonyms

1-Piperidinecarboxaldehyde, 4-mercapto- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: The position of functional groups (e.g., -CHO, -NH₂, alkyl chains) dictates reactivity and bioactivity. For example, the 4-amino substituent in 4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride enhances its utility in drug synthesis .
  • Mercapto Derivatives: While 1-Piperidinecarboxaldehyde itself lacks a mercapto (-SH) group, highlights the significance of 4-mercapto substituents in pyrimidine derivatives, where tautomerism and hydrogen bonding influence nucleic acid interactions. This suggests that hypothetical 4-mercapto-1-piperidinecarboxaldehyde would exhibit distinct electronic properties and biological interactions compared to non-sulfur analogues .

Functional Analogues with Mercapto Groups

Mercapto-substituted heterocycles are explored for antimicrobial and pharmacological applications:

Compound Name Core Structure Key Substituents Activity/Application Reference
2-Mercapto-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole -SH at C2, piperidine at C5 Antibacterial synthesis
4-Mercaptopyrimidine derivatives Pyrimidine -SH at C4 Tautomerism-dependent drug design

Key Observations:

  • Mercapto Group Reactivity : The -SH group in oxadiazole-piperidine hybrids () enables nucleophilic reactions, enhancing antibacterial activity against pathogens like S. aureus.
  • Tautomerism : In pyrimidines, 4-mercapto groups participate in tautomeric shifts (e.g., thione ↔ thiol), affecting hydrogen bonding and drug-target interactions .

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